molecular formula C11H7IN2O B14130001 2-(5-iodofuran-2-yl)-1H-benzimidazole CAS No. 18249-69-9

2-(5-iodofuran-2-yl)-1H-benzimidazole

Cat. No.: B14130001
CAS No.: 18249-69-9
M. Wt: 310.09 g/mol
InChI Key: IWEQPRIEQJOKGC-UHFFFAOYSA-N
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Description

2-(5-iodofuran-2-yl)-1H-benzimidazole is a heterocyclic compound that combines a benzimidazole core with an iodinated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodofuran-2-yl)-1H-benzimidazole typically involves the iodination of a furan derivative followed by the formation of the benzimidazole ring. One common method includes the reaction of 5-iodofuran-2-carboxylic acid with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-iodofuran-2-yl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(5-iodofuran-2-yl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(5-nitrofuran-2-yl)-1H-benzimidazole: Similar structure but with a nitro group instead of an iodine atom.

    2-(5-chlorofuran-2-yl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of an iodine atom.

    2-(5-bromofuran-2-yl)-1H-benzimidazole: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness

The presence of the iodine atom in 2-(5-iodofuran-2-yl)-1H-benzimidazole makes it unique compared to its analogs. Iodine can participate in specific types of chemical reactions, such as halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

18249-69-9

Molecular Formula

C11H7IN2O

Molecular Weight

310.09 g/mol

IUPAC Name

2-(5-iodofuran-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7IN2O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)

InChI Key

IWEQPRIEQJOKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)I

Origin of Product

United States

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